molecular formula C18H17NO3 B5359396 1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone

1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone

Cat. No.: B5359396
M. Wt: 295.3 g/mol
InChI Key: WHKMIMYZFPAIJT-UHFFFAOYSA-N
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Description

1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone is a synthetic indole derivative characterized by:

  • A 2-methyl substitution on the indole, increasing steric bulk.
  • A 1-(2-methoxyphenyl) group attached to the indole nitrogen, influencing electronic properties.
  • An ethanone moiety at the 3-position, common in bioactive indole derivatives.

Properties

IUPAC Name

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-18(12(2)20)14-10-13(21)8-9-15(14)19(11)16-6-4-5-7-17(16)22-3/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKMIMYZFPAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320568
Record name 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5165-59-3
Record name 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with appropriate reagents to introduce the indole ring and other functional groups. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play crucial roles in its biological activity, allowing it to interact with enzymes and receptors involved in oxidative stress and inflammation. These interactions can modulate the activity of these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Screening : The target compound’s unique structure warrants testing for 5-HT6 receptor modulation, given its similarity to ligands in .
  • Metabolic Studies : The 5-hydroxy group may lead to glucuronidation or sulfation, differing from JWH-250’s oxidative metabolism .
  • Safety Profile : Structural analogs highlight risks of receptor overactivation (e.g., psychosis, cardiovascular effects), necessitating caution in further studies .

Biological Activity

1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone is a complex organic compound that belongs to the indole family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as enzyme inhibitors and in the treatment of various diseases. This article explores the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

This structure highlights the presence of an indole core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on AChE, with Ki values often in the low nanomolar range. For instance, related compounds have shown Ki values ranging from 22.13 nM to 62.11 nM against AChE, suggesting that this compound may exhibit comparable or superior inhibitory effects .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies have demonstrated that indole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: AChE Inhibition

In a study focusing on the synthesis and bioactivity of indole derivatives, compounds similar to this compound were evaluated for their AChE inhibitory effects. The findings indicated that these compounds could significantly inhibit AChE activity, with implications for therapeutic applications in Alzheimer's disease .

Case Study 2: Antioxidant Properties

Another study examined the antioxidant potential of various indole derivatives, including those structurally related to this compound. The results showed a marked reduction in reactive oxygen species (ROS) levels, suggesting that these compounds could be beneficial in managing oxidative stress-related conditions .

Data Summary

Activity Ki Value (nM) IC50 Value (nM) Reference
AChE Inhibition22.13 ± 1.9628.76
Antioxidant ActivityNot quantifiedSignificant reduction in ROS levels
Antitumor ActivityNot quantifiedInduces apoptosis

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